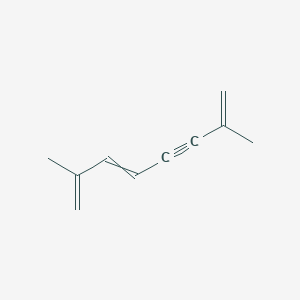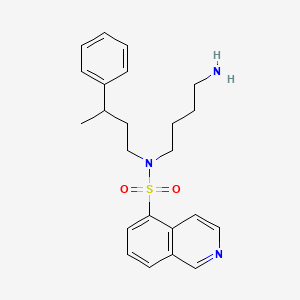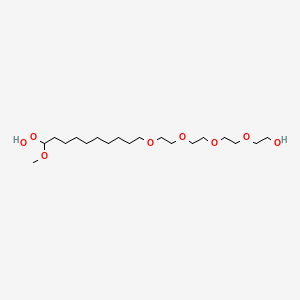
3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL is a chemical compound with the molecular formula C19H40O8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL typically involves the formation of ether linkages followed by the introduction of the hydroperoxy group. The specific reaction conditions and reagents used can vary, but common methods include:
Etherification: This step involves the formation of ether bonds between the appropriate alcohols and alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction of the hydroperoxy group can yield alcohols or other reduced forms.
Substitution: The ether linkages can be targeted for substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction can produce alcohols.
Scientific Research Applications
3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ether and hydroperoxy chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL exerts its effects involves its ability to participate in oxidation-reduction reactions. The hydroperoxy group can interact with various molecular targets, leading to the formation of reactive oxygen species and subsequent biological effects. The ether linkages also play a role in the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,13,16,19,22-Pentaoxatetracosan-24-OL: Lacks the hydroperoxy group, making it less reactive in oxidation-reduction reactions.
3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-AL: Similar structure but with an aldehyde group instead of an alcohol group.
Uniqueness
3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL is unique due to the presence of both ether linkages and a hydroperoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
647865-52-9 |
|---|---|
Molecular Formula |
C19H40O8 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[2-[2-[2-(10-hydroperoxy-10-methoxydecoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H40O8/c1-22-19(27-21)9-7-5-3-2-4-6-8-11-23-13-15-25-17-18-26-16-14-24-12-10-20/h19-21H,2-18H2,1H3 |
InChI Key |
NHWPEGXLXFUSMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCCCCCCOCCOCCOCCOCCO)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



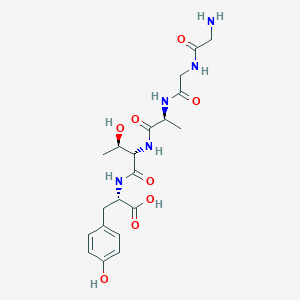
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B15167515.png)
![4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167524.png)

![{5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol](/img/structure/B15167539.png)

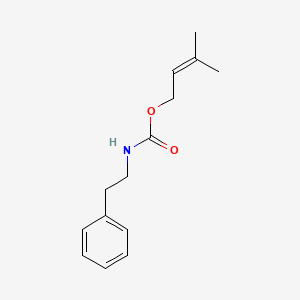
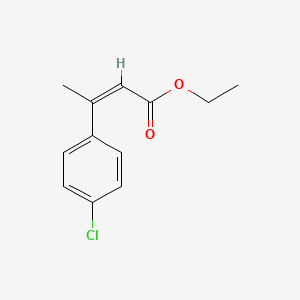

![Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester](/img/structure/B15167575.png)

